molecular formula C8H15NO3 B556390 N-Acetyl-L-isoleucine CAS No. 3077-46-1

N-Acetyl-L-isoleucine

Cat. No.: B556390
CAS No.: 3077-46-1
M. Wt: 173.21 g/mol
InChI Key: JDTWZSUNGHMMJM-FSPLSTOPSA-N
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Description

N-acetyl-L-Isoleucine is an N-acetylated derivative of the essential amino acid L-isoleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid.

Mechanism of Action

Target of Action

N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of this compound .

Biochemical Pathways

This compound can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

This compound is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension this compound, can be efficiently assimilated .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-isoleucine participates in the catabolic pathways of branched-chain amino acids (BCAA) like leucine, isoleucine, and valine . It interacts with various enzymes and proteins, including the branched-chain α-ketoacid dehydrogenase complex, which catalyzes the degradation of branched-chain amino acids .

Cellular Effects

The presence of this compound influences cell function. It has been observed that specific amino acids, including this compound, can regulate insulin secretion from pancreatic β-cells . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a significant impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-L-Isoleucine can be synthesized through the acetylation of L-isoleucine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce L-isoleucine, which is then acetylated using chemical methods. This approach allows for the large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-L-Isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-acetyl-L-Isoleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-acetyl-L-leucine
  • N-acetyl-L-valine
  • N-acetyl-L-alanine

Comparison: N-acetyl-L-Isoleucine is unique due to its specific acetylation pattern and its effects on cellular transport mechanisms. While similar compounds like N-acetyl-L-leucine and N-acetyl-L-valine also undergo acetylation, their transport and metabolic pathways differ. This compound’s ability to switch transporters and its role in specific metabolic pathways highlight its distinct properties .

Properties

IUPAC Name

(2S,3S)-2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314843
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-46-1
Record name N-Acetyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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